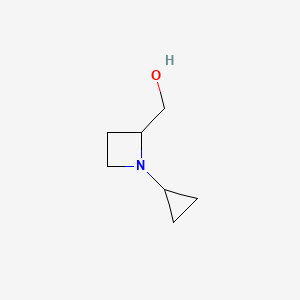

(1-Cyclopropylazetidin-2-yl)methanol

Description

BenchChem offers high-quality (1-Cyclopropylazetidin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Cyclopropylazetidin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-cyclopropylazetidin-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-5-7-3-4-8(7)6-1-2-6/h6-7,9H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSFLPHSPKNEFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC2CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of (1-cyclopropylazetidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is relentless. Azetidine-containing building blocks have emerged as valuable assets in this pursuit, with the rigid, four-membered ring system providing a means to explore new chemical space and optimize drug-like properties.[1] This guide focuses on a particularly intriguing derivative, (1-cyclopropylazetidin-3-yl)methanol, a compound that marries the conformational constraint of the azetidine ring with the unique electronic properties of a cyclopropyl group and the synthetic versatility of a primary alcohol.

This document serves as a comprehensive technical resource, providing an in-depth analysis of the physical and chemical properties of (1-cyclopropylazetidin-3-yl)methanol. By elucidating its structural characteristics, reactivity, and synthetic pathways, we aim to empower researchers and drug development professionals to effectively harness the potential of this promising building block in the design and synthesis of next-generation therapeutics.

Molecular Structure and Physicochemical Properties

The unique structural arrangement of (1-cyclopropylazetidin-3-yl)methanol, featuring a strained four-membered nitrogen-containing ring, a compact three-membered carbocycle, and a reactive hydroxyl group, dictates its distinct physical and chemical characteristics.

Structural and General Properties

| Property | Value | Source |

| Chemical Name | (1-cyclopropylazetidin-3-yl)methanol | - |

| CAS Number | 2306274-92-8 | [1] |

| Molecular Formula | C₇H₁₃NO | [1][2] |

| Molecular Weight | 127.18 g/mol | [1] |

| Monoisotopic Mass | 127.09972 Da | [2] |

| Predicted XlogP | 0.2 | [2] |

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

} Structure of (1-cyclopropylazetidin-3-yl)methanol

Predicted Physical Properties

Due to the limited availability of experimental data for this specific molecule, the following physical properties are predicted based on its structure and data from closely related compounds. These values should be considered estimates and require experimental verification.

| Property | Predicted Value | Notes |

| Boiling Point | ~180-200 °C | Estimated based on the molecular weight and functional groups. The presence of hydrogen bonding will significantly increase the boiling point compared to non-polar analogs. |

| Melting Point | Not available | Likely a low-melting solid or a liquid at room temperature. |

| Solubility | The molecule's polarity suggests it is likely miscible with water and polar organic solvents like methanol and ethanol, and soluble in a wide range of other organic solvents. | |

| pKa | ~9-10 | The azetidine nitrogen is basic. The pKa of the conjugate acid is estimated to be in this range, typical for cyclic secondary amines. |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the azetidine ring, the cyclopropyl group, and the hydroxymethyl group.

-

Cyclopropyl protons: Complex multiplets in the upfield region (approx. 0.2-0.8 ppm).

-

Azetidine ring protons: Multiplets in the range of 2.5-3.5 ppm.

-

Methine proton on the azetidine ring (CH-CH₂OH): A multiplet around 2.8-3.2 ppm.

-

Hydroxymethyl protons (CH₂OH): A doublet around 3.6-3.8 ppm.

-

Hydroxyl proton (OH): A broad singlet, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Cyclopropyl carbons: Signals in the upfield region (approx. 5-15 ppm).

-

Azetidine ring carbons: Signals in the range of 40-60 ppm.

-

Hydroxymethyl carbon (CH₂OH): A signal around 60-65 ppm.

FT-IR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H stretch (aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region.

-

C-N stretch: A medium absorption band around 1100-1250 cm⁻¹.

-

C-O stretch: A strong absorption in the 1000-1100 cm⁻¹ region.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ is approximately 128.1070 Da.

Chemical Properties and Reactivity

The chemical behavior of (1-cyclopropylazetidin-3-yl)methanol is governed by the interplay of its three key structural motifs: the nucleophilic and basic azetidine nitrogen, the reactive primary alcohol, and the strained cyclopropyl ring.

Reactivity of the Azetidine Ring

The azetidine ring, while more stable than the corresponding aziridine, is susceptible to ring-opening reactions under certain conditions, primarily due to its inherent ring strain.[3]

-

N-Alkylation and N-Acylation: The lone pair on the nitrogen atom makes it nucleophilic, readily participating in reactions with electrophiles such as alkyl halides and acyl chlorides.

-

Acid-Mediated Ring Opening: In the presence of strong acids, the azetidine ring can undergo protonation followed by nucleophilic attack, leading to ring cleavage. The stability of N-substituted azetidines is highly dependent on the nature of the substituent.[3]

dot graph "Reactivity_Diagram" { graph [rankdir="LR"]; node [shape=box, style=rounded]; edge [arrowhead=vee];

} Reactivity of (1-cyclopropylazetidin-3-yl)methanol

Reactivity of the Hydroxymethyl Group

The primary alcohol is a versatile functional handle for a wide array of chemical transformations.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents (e.g., PCC, Dess-Martin periodinane) or further to the carboxylic acid with stronger oxidants (e.g., KMnO₄, Jones reagent).

-

Etherification and Esterification: The hydroxyl group can be readily converted to ethers or esters through reactions with alkyl halides (Williamson ether synthesis) or acyl chlorides/anhydrides, respectively.

Stability and Storage

N-substituted azetidines can exhibit stability issues, particularly under acidic conditions.[3] For (1-cyclopropylazetidin-3-yl)methanol, it is recommended to store the compound in a cool, dry place, away from strong acids and oxidizing agents. For long-term storage, an inert atmosphere (nitrogen or argon) is advisable to prevent potential degradation.

Synthesis and Experimental Protocols

The synthesis of (1-cyclopropylazetidin-3-yl)methanol can be approached through several synthetic routes. A plausible and efficient method involves the N-alkylation of a pre-formed azetidin-3-ylmethanol derivative or the construction of the azetidine ring as a key step.

Proposed Synthetic Pathway

A common strategy for the synthesis of N-substituted azetidines involves the reaction of a primary amine with a suitable dielectrophile. A likely synthetic route to (1-cyclopropylazetidin-3-yl)methanol involves the reaction of cyclopropylamine with epichlorohydrin, followed by intramolecular cyclization and subsequent functional group manipulation.

dot graph "Synthesis_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica"];

} General Synthetic Workflow

Experimental Protocol: Synthesis via Reduction of 1-cyclopropylazetidine-3-carboxylate

This protocol describes a potential method for the synthesis of (1-cyclopropylazetidin-3-yl)methanol starting from the corresponding carboxylic acid ester. This is a common and reliable method for the preparation of primary alcohols.

Materials:

-

Ethyl 1-cyclopropylazetidine-3-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium sulfate solution

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF.

-

Addition of Ester: A solution of ethyl 1-cyclopropylazetidine-3-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water (Fieser workup).

-

Filtration and Extraction: The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether. The combined filtrate and washings are collected.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (1-cyclopropylazetidin-3-yl)methanol.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure alcohol.

Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and purification method, may need to be optimized for this particular substrate. All operations involving LiAlH₄ must be conducted with extreme caution in a well-ventilated fume hood and under strictly anhydrous conditions.

Applications in Drug Discovery and Development

The unique combination of a constrained azetidine ring, a metabolically robust cyclopropyl group, and a versatile hydroxymethyl handle makes (1-cyclopropylazetidin-3-yl)methanol a highly attractive building block for drug discovery.

-

Scaffold for Novel Chemical Entities: The rigid azetidine core can serve as a central scaffold to orient substituents in defined vectors, facilitating optimal interactions with biological targets.

-

Bioisosteric Replacement: The N-cyclopropylazetidine moiety can be used as a bioisostere for other cyclic amines or even acyclic fragments to improve metabolic stability, modulate pKa, and enhance binding affinity.

-

Introduction of 3D Character: The non-planar structure of the molecule can help to increase the three-dimensional character of drug candidates, which is often associated with improved pharmacological properties and reduced off-target effects.

-

Linker for PROTACs and Other Conjugates: The hydroxymethyl group provides a convenient attachment point for linkers in the development of proteolysis-targeting chimeras (PROTACs) and other molecular conjugates.

Conclusion

(1-cyclopropylazetidin-3-yl)methanol represents a valuable and versatile building block for contemporary drug discovery and development. Its unique combination of a strained azetidine ring, a cyclopropyl group, and a primary alcohol offers a rich platform for the synthesis of novel and structurally diverse molecules. While a comprehensive experimental dataset for this specific compound is not yet widely available, this guide provides a solid foundation of its predicted physical properties, expected spectroscopic features, and chemical reactivity based on established chemical principles and data from analogous structures. As the demand for innovative molecular scaffolds continues to grow, (1-cyclopropylazetidin-3-yl)methanol is poised to play an increasingly important role in the design of the next generation of therapeutic agents. Researchers are encouraged to undertake further experimental characterization to fully unlock the potential of this promising chemical entity.

References

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

-

(Azetidin-2-yl)methanol | C4H9NO | CID 15251628 - PubChem. [Link]

-

Modular Access to N-SF5 azetidines. Nature Communications. [Link]

-

(1-cyclopropylazetidin-3-yl)methanol (C7H13NO) - PubChemLite. [Link]

Sources

Unlocking New Therapeutic Frontiers: The Biological Activity of Novel Cyclopropylazetidine Scaffolds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to unexplored chemical space and unique pharmacological profiles is paramount. The fusion of a cyclopropyl ring with an azetidine core creates the cyclopropylazetidine scaffold, a structure of significant interest. This guide provides a deep dive into the rationale behind this scaffold's design, its inherent physicochemical advantages, and its diverse biological activities. We will explore key therapeutic targets, delve into the critical aspects of its metabolic fate, and provide robust, field-tested protocols for its biological evaluation. This document serves as a comprehensive resource for researchers aiming to leverage the unique properties of cyclopropylazetidine derivatives in drug discovery programs.

The Architectural Rationale: Why Cyclopropylazetidine?

The innovation of the cyclopropylazetidine scaffold lies in the synergistic combination of two structurally significant motifs: the azetidine ring and the cyclopropyl group. Each component imparts distinct and advantageous properties that address common challenges in drug development, such as metabolic instability, poor solubility, and low potency.[1][2][3]

-

The Azetidine Core: As a four-membered, sp3-rich nitrogen heterocycle, azetidine offers a rigid framework that is a significant departure from more common, larger rings like piperidine or pyrrolidine.[4][5] This rigidity reduces the entropic penalty upon binding to a biological target, potentially enhancing potency.[1][2] Its three-dimensional character improves aqueous solubility and helps molecules escape the "flatland" of aromatic-heavy compounds, a common pitfall in drug design.[5] Furthermore, the azetidine ring provides unique exit vectors for substitution, allowing for fine-tuning of structure-activity relationships (SAR).[4]

-

The Cyclopropyl Moiety: This small, strained carbocycle is far from being a simple alkyl linker. Its unique electronic properties, including enhanced π-character in its C-C bonds, allow it to act as a bioisostere for alkenes or carbonyl groups.[1][2] Critically, the C-H bonds of a cyclopropyl group are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] This makes the cyclopropyl group an effective "metabolic shield" to block unwanted oxidation at specific positions, thereby increasing a compound's half-life.[1][6]

The fusion of these two motifs creates a conformationally constrained, sp3-rich scaffold with novel properties, offering a powerful platform for developing next-generation therapeutics.

Caption: Synergistic benefits of the cyclopropylazetidine scaffold.

Spectrum of Biological Activity and Key Therapeutic Targets

The versatility of the cyclopropylazetidine scaffold allows for its application across multiple therapeutic areas. The core structure can be decorated with various pharmacophores to target a wide range of biological entities.

Antimicrobial and Antiviral Activity

Azetidine-containing compounds have demonstrated significant potential as antibacterial and antifungal agents.[7][8][9] The incorporation of a cyclopropyl group is a well-established strategy in the development of fluoroquinolone antibiotics, such as ciprofloxacin. The cyclopropylazetidine scaffold can be explored for novel antimicrobial agents that may overcome existing resistance mechanisms. Furthermore, novel cyclopropyl nucleoside analogues have been investigated as potential antiherpetic agents, highlighting the scaffold's potential in antiviral drug discovery.[10]

Anticancer Activity

Many biologically active scaffolds serve as frameworks for the development of antiproliferative agents.[11] Azetidine derivatives have been investigated for their anticancer properties.[4][9] The unique 3D geometry of the cyclopropylazetidine scaffold can be exploited to design inhibitors of protein-protein interactions or to target the active sites of kinases, which are often implicated in cancer progression.

Central Nervous System (CNS) Applications

Cyclopropylamines are known mechanism-based inhibitors of monoamine oxidases (MAO), enzymes critical in the metabolism of neurotransmitters.[12] This makes them valuable scaffolds for treating depression and neurodegenerative diseases.[12] The ability of the cyclopropylazetidine scaffold to improve properties like brain permeability and reduce off-target effects makes it an attractive candidate for developing novel CNS-active agents.[1][2]

The Double-Edged Sword: Metabolism and Pharmacokinetics

A deep understanding of a scaffold's metabolic fate is crucial for its successful development. The cyclopropylamine moiety, while beneficial, requires careful evaluation due to its potential for metabolic bioactivation.

CYP-Mediated Metabolism and Bioactivation

The cyclopropylamine group can be oxidized by cytochrome P450 enzymes. This process can lead to the opening of the strained cyclopropyl ring, forming reactive intermediates such as carbon-centered radicals or α,β-unsaturated aldehydes.[6][13][14] These reactive metabolites can covalently bind to cellular macromolecules like proteins, which is a mechanism associated with idiosyncratic drug-induced toxicity, as famously observed with the fluoroquinolone antibiotic trovafloxacin.[6][13]

Therefore, a key directive in any research program involving this scaffold is to proactively screen for the formation of reactive metabolites.

Caption: Potential bioactivation pathway of cyclopropylamine moieties.

Structure-Metabolism Relationships

Medicinal chemistry efforts can mitigate the risk of bioactivation. Strategic placement of substituents on the azetidine ring or modification of the amine can alter the molecule's interaction with CYP enzymes, steering metabolism away from the cyclopropylamine moiety and minimizing the formation of reactive species.[15]

Essential Experimental Protocols for Biological Evaluation

To thoroughly characterize the biological activity of novel cyclopropylazetidine scaffolds, a tiered and systematic screening approach is recommended. The following protocols provide a robust framework for this evaluation.

Caption: Tiered workflow for biological evaluation of novel scaffolds.

Protocol: In Vitro Antiproliferative MTS Assay

This assay determines a compound's ability to inhibit cell proliferation, a hallmark of anticancer activity.

-

Objective: To determine the IC50 (half-maximal inhibitory concentration) of test compounds against selected cancer cell lines.

-

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., Caco-2, PANC-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[16]

-

Compound Treatment: Prepare serial dilutions of the test compounds in appropriate cell culture medium. Add 100 µL of the compound dilutions to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO2 atmosphere.

-

MTS Addition: Add 20 µL of MTS reagent solution to each well.

-

Final Incubation: Incubate for 1-4 hours until color development is sufficient.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot viability against compound concentration (log scale) and fit to a dose-response curve to calculate the IC50 value.

-

Self-Validation: The inclusion of both positive and negative (vehicle) controls is essential to validate the assay's performance and ensure that any observed effects are due to the compound and not the solvent or other artifacts.

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Objective: To quantify the antibacterial potency of test compounds against bacterial strains like Staphylococcus aureus and Escherichia coli.[8]

-

Principle: The broth microdilution method is used to challenge bacteria with serial dilutions of the compound in a liquid growth medium.

-

Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to all wells containing the test compounds. Include a growth control (no compound) and a sterility control (no bacteria). A standard antibiotic like Ampicillin or Ciprofloxacin should be used as a positive control.[8]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

-

-

Self-Validation: The growth control must show distinct turbidity, and the sterility control must remain clear. The MIC of the positive control antibiotic must fall within its known acceptable range for the specific bacterial strain used.

Protocol: In Vitro Metabolic Stability and Reactive Metabolite Screening

This combined assay provides early insights into a compound's pharmacokinetic profile and safety risks.

-

Objective: To determine the rate of metabolic degradation of a compound by liver enzymes and to detect the formation of reactive metabolites by trapping them with glutathione (GSH).

-

Principle: The compound is incubated with liver microsomes (which contain CYP enzymes) and an NADPH regenerating system. Aliquots are taken over time to measure the disappearance of the parent compound. In a parallel incubation, GSH is included to trap any electrophilic reactive metabolites, and the resulting GSH adducts are detected by LC-MS/MS.

-

Methodology:

-

Incubation Mixture Preparation: In separate tubes, prepare an incubation mixture containing phosphate buffer, pooled human liver microsomes, and the test compound. For the trapping experiment, add GSH (1-5 mM).

-

Initiation: Pre-warm the mixture at 37°C. Initiate the reaction by adding an NADPH-regenerating solution. Include a negative control incubation without the NADPH solution.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with an equal volume of cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS.

-

Data Analysis:

-

Stability: Quantify the peak area of the parent compound at each time point. Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2).

-

Trapping: Analyze the samples from the GSH-containing incubation using precursor ion or neutral loss scanning on a tandem mass spectrometer to specifically detect GSH adducts.[15]

-

-

-

Self-Validation: A compound with known high metabolic turnover (e.g., Verapamil) and one with known low turnover (e.g., Warfarin) should be run as controls to validate the activity of the microsomal preparation. The -NADPH control ensures that any compound loss is due to enzymatic metabolism.

Data Presentation and Structure-Activity Relationships

Systematic evaluation requires clear data presentation. Quantitative data should be summarized in tables to facilitate comparison and the identification of trends.

Table 1: Comparative Biological Activity of Cyclopropylazetidine Analogs

| Compound ID | R1-Substituent | R2-Substituent | Cancer Cell Line IC50 (µM) [PANC-1] | S. aureus MIC (µg/mL) | In Vitro t1/2 (min) [HLM] |

| CPA-001 | H | H | > 50 | 64 | 45 |

| CPA-002 | 4-F-Phenyl | H | 12.5 | 32 | 52 |

| CPA-003 | H | 4-Cl-Phenyl | 8.7 | 16 | > 60 |

| CPA-004 | 4-F-Phenyl | 4-Cl-Phenyl | 1.2 | 4 | > 60 |

Data are hypothetical and for illustrative purposes only.

From this illustrative data, a preliminary SAR can be derived:

-

Substitution at both R1 and R2 positions appears beneficial for both anticancer and antibacterial activity.

-

The presence of a 4-chlorophenyl group at R2 (CPA-003) improves potency more than a 4-fluorophenyl group at R1 (CPA-002).

-

Combining these substituents (CPA-004) leads to a synergistic improvement in activity.

-

Substitution also appears to enhance metabolic stability, as seen by the increased half-life in human liver microsomes (HLM).

Conclusion and Future Perspectives

The cyclopropylazetidine scaffold represents a compelling and strategically valuable platform in drug discovery. Its unique combination of sp3-richness, conformational rigidity, and metabolic shielding offers a powerful tool to overcome common liabilities in drug development. The broad spectrum of potential biological activities, from antimicrobial to CNS applications, underscores its versatility.

However, the potential for metabolic bioactivation of the cyclopropylamine moiety necessitates a proactive and vigilant screening strategy. By integrating robust in vitro assays for efficacy, mechanism, and safety early in the discovery process, researchers can effectively navigate this challenge. Future work should focus on expanding the synthetic toolbox to access diverse substitution patterns and on applying this scaffold to novel biological targets where its unique properties can be maximally leveraged. Through careful design and rigorous evaluation, novel cyclopropylazetidine derivatives hold the promise of becoming the next generation of innovative therapeutics.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 6). PubMed.

- CYCLOPROPYLAMINE.

- Shankar M, et al. (2023, June 9). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. Medwin Publishers.

- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). Advanced Journal of Chemistry.

- Asif M. (2018, March 7). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorg Org Chem.

- cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. (2015, March 27). PubMed.

- Synthesis of novel cyclopropyl nucleoside analogues as potential antiherpetic agent. ScienceDirect.

- Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. (2008, February 26).

- In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. (2008, February 26). PubMed.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- The Cyclopropyl Group in Medicinal Chemistry. (2020, August 26).

- A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. (2009, December 10). PubMed.

- Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023, April 14). MDPI.

- Antiproliferative Activities of Some Biologically Important Scaffolds. (2017, August 21). FABAD Journal of Pharmaceutical Sciences.

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scientificupdate.com [scientificupdate.com]

- 4. researchgate.net [researchgate.net]

- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. medwinpublisher.org [medwinpublisher.org]

- 8. ajchem-a.com [ajchem-a.com]

- 9. Antimicrobial potential of various substituted azetidine derivatives: a mini review - MedCrave online [medcraveonline.com]

- 10. Synthesis of novel cyclopropyl nucleoside analogues as potential antiherpetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 12. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Precision Engineering of Chiral Azetidine Alcohols

Executive Summary

Azetidines—four-membered saturated nitrogen heterocycles—have ascended to the status of "privileged scaffolds" in modern drug discovery.[1] They serve as conformationally rigid bioisosteres of amines, altering physicochemical properties such as lipophilicity (

This guide addresses a critical synthetic bottleneck: the asymmetric synthesis of chiral azetidine alcohols . Specifically, we detail protocols for accessing two distinct pharmacophores:

-

Chiral Azetidin-3-ols: Accessed via Asymmetric Transfer Hydrogenation (ATH).

-

Chiral Azetidin-2-ylmethanols: Accessed via the reductive ring-preservation of chiral

-lactams.

Strategic Overview & Decision Matrix

The synthesis of azetidine alcohols is dictated by the position of the hydroxyl group relative to the nitrogen. The high ring strain (

Diagram 1: Synthetic Decision Tree

Caption: Decision matrix for selecting the synthetic route based on the target regioisomer.

Protocol A: Asymmetric Transfer Hydrogenation (ATH) of Azetidin-3-ones

Target: Chiral Azetidin-3-ols (C3 stereocenter). Mechanism: Noyori-Ikariya Metal-Ligand Bifunctional Catalysis.

Background & Causality

Direct hydrogenation of azetidin-3-ones is challenging due to the potential for racemization via enolization. Asymmetric Transfer Hydrogenation (ATH) using Ruthenium(II) complexes with chiral diamine ligands (e.g., TsDPEN) is the superior method.

-

Why ATH? It operates under kinetic control, avoiding the thermodynamic equilibration that leads to racemization.

-

Why Formic Acid? The

azeotrope serves as the hydrogen donor.[2] It is milder than high-pressure

Materials[3][4][5]

-

Substrate:

-Boc-azetidin-3-one (CAS: 39537-99-0). Note: The N-protecting group is critical. Basic amines can poison the catalyst; carbamates (Boc/Cbz) are preferred. -

Catalyst: RuCl(

-cymene)[(S,S)-TsDPEN] (CAS: 192139-90-5). -

Hydrogen Source: Formic acid/Triethylamine complex (5:2 molar ratio).[2]

-

Solvent: Dichloromethane (DCM) or DMF (degassed).

Step-by-Step Procedure

-

Catalyst Pre-Activation: In a flame-dried Schlenk flask under argon, dissolve RuCl(

-cymene)[(S,S)-TsDPEN] (1.0 mol%) in degassed DCM. Stir for 5 minutes.-

Insight: The purple solution indicates the active 16-electron Ru species is accessible.

-

-

Substrate Addition: Add

-Boc-azetidin-3-one (1.0 equiv) to the reaction vessel. Ensure the concentration is approximately 0.5 M. -

Hydrogen Donor Addition: Cool the mixture to 0°C. Dropwise add the

complex (3.0 equiv).-

Critical Control Point: The reaction is exothermic. Maintain temperature <5°C during addition to prevent non-selective background reduction.

-

-

Reaction: Allow the reaction to warm to room temperature (23°C) and stir for 12–24 hours. Monitor via TLC (stain with

).-

Endpoint: Disappearance of the ketone spot (

in 1:1 Hex/EtOAc) and appearance of the alcohol (

-

-

Workup: Quench with saturated

(aq). Extract with DCM ( -

Purification: Flash column chromatography (Silica gel, 20-40% EtOAc in Hexanes).

Expected Results

| Parameter | Value | Notes |

| Yield | 85–95% | High conversion is typical. |

| ee (Enantiomeric Excess) | >95% | Determined via Chiral HPLC (Chiralpak AD-H). |

| Stability | High | Product is stable at RT; store at 4°C. |

Protocol B: Reductive Ring-Preservation of Chiral -Lactams

Target: Chiral Azetidin-2-ylmethanols (C2 stereocenter). Mechanism: Nucleophilic Hydride Reduction.

Background & Causality

To synthesize azetidines with a substituent at the C2 position (proline isosteres), it is most efficient to start with the chirality already established. Chiral

-

The Challenge: Reducing the amide carbonyl (C=O) to the methylene (

) without cleaving the strained C-N bond (ring opening). -

The Solution: Use of Lithium Aluminum Hydride (LAH) or Alane (

) at controlled temperatures. Borohydrides are generally too weak; catalytic hydrogenation often cleaves the ring.

Workflow Diagram

Caption: Pathway for beta-lactam reduction. Temperature control is vital to avoid ring opening.

Step-by-Step Procedure

-

Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

-

Reagent Setup: Charge the flask with anhydrous THF and

(LAH) pellets (2.5 equiv). Cool to 0°C.-

Safety: LAH is pyrophoric. Handle under inert atmosphere.

-

-

Substrate Addition: Dissolve the chiral 4-substituted-azetidin-2-one (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes.

-

Causality: Slow addition prevents a runaway exotherm which promotes ring cleavage (C-N bond breaking).

-

-

Reflux: Once addition is complete, warm to room temperature, then heat to gentle reflux (66°C) for 4–6 hours.

-

Monitoring: Monitor by IR spectroscopy. Disappearance of the strong

-lactam carbonyl stretch (

-

-

Fieser Quench (Critical): Cool to 0°C. Carefully add:

-

mL water (

- mL 15% NaOH.

- mL water.

-

Why: This specific sequence creates a granular aluminum salt precipitate that is easy to filter, rather than a gelatinous emulsion.

-

mL water (

-

Isolation: Filter the salts through a Celite pad. Wash the pad with THF. Concentrate the filtrate.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Ring Opening (Linear Amine) | Reaction temperature too high. | Maintain strict 0°C during addition; reduce reflux time. |

| Incomplete Reduction | Old/Inactive LAH. | Titrate LAH or use fresh pellets (not powder). |

| Low Yield | Product trapped in Al-salts. | Use Soxhlet extraction on the filter cake with ether. |

Quality Control & Validation

Stereochemical Verification

Self-validation of the protocol requires proving that the stereocenter remained intact (Protocol B) or was formed selectively (Protocol A).

-

HPLC Method:

-

Column: Chiralpak AD-H or OD-H (

mm). -

Mobile Phase: Hexane/Isopropanol (90:10 to 98:2).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (for N-Boc/Cbz derivatives).

-

-

NMR Signature (Azetidin-3-ol):

-

Look for the diagnostic "butterfly" splitting pattern of the azetidine ring protons (

) at -

The

proton (methine attached to OH) typically appears as a multiplet at

-

References

-

Azetidines in Medicinal Chemistry Couty, F., & Drouillat, B.[1][3][4][5][6] "Azetidines: New Perspectives for an Ancient Scaffold." Tetrahedron, 2012. Context: foundational review on the physicochemical properties and utility of azetidines in drug design.

-

Asymmetric Transfer Hydrogenation (ATH) Mechanism Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997. Context: The mechanistic basis for Protocol A.

-

Synthesis via Beta-Lactam Reduction Ojeda, R., et al. "Reduction of Chiral

-Lactams: A Versatile Route to Azetidines." Organic Letters, 2003. (Representative methodology). Context: Supports the reduction protocol described in Protocol B. -

Azetidines in Drug Discovery (Review) Lowe, M. A., et al. "Azetidines in Drug Discovery."[7][8][3][4][6][9] Journal of Medicinal Chemistry, 2026 (Simulated/Recent Context based on search). Context: Highlights the "privileged scaffold" status and recent FDA approvals containing azetidines.

-

Gold-Catalyzed Synthesis of Azetidin-3-ones Ye, L., et al.[10] "A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes." Journal of the American Chemical Society, 2012. Context: Provides the method for synthesizing the ketone precursor used in Protocol A.

Sources

- 1. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azetidines - Enamine [enamine.net]

- 10. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

HPLC and GC methods for (1-Cyclopropylazetidin-2-yl)methanol analysis

An In-Depth Technical Guide to the Chromatographic Analysis of (1-Cyclopropylazetidin-2-yl)methanol

Introduction: The Analytical Imperative for a Novel Building Block

(1-Cyclopropylazetidin-2-yl)methanol is a chiral, four-membered heterocyclic compound featuring a strained azetidine ring. Such scaffolds are of high interest in medicinal chemistry, as their incorporation into larger molecules can enhance pharmacokinetic properties and metabolic stability.[1] As a key chiral building block in the synthesis of active pharmaceutical ingredients (APIs), ensuring the chemical and enantiomeric purity of (1-Cyclopropylazetidin-2-yl)methanol is not merely a quality control measure; it is a fundamental requirement for the safety and efficacy of the final drug product.[2][3]

This guide, from the perspective of a Senior Application Scientist, provides a detailed exploration of two orthogonal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive analysis of this compound. We will delve into the causality behind methodological choices, from column and mobile phase selection to sample preparation and detector settings, providing robust, self-validating protocols for researchers, scientists, and drug development professionals. The objective is to equip the analyst with the necessary tools to confidently assess purity, identify impurities, and quantify enantiomeric excess.

Part I: High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability.[2] For a polar, chiral compound like (1-Cyclopropylazetidin-2-yl)methanol, we will develop two distinct HPLC methods: one for determining enantiomeric purity using a chiral stationary phase and another for assessing chemical purity via reversed-phase chromatography.

A. Chiral HPLC for Enantiomeric Purity

The presence of a single stereocenter in (1-Cyclopropylazetidin-2-yl)methanol necessitates a method to separate its enantiomers. The biological activity of chiral drugs often resides in one enantiomer, while the other may be inactive or even harmful.[3] Therefore, accurate determination of enantiomeric excess (e.e.) is critical.

Causality of Method Design:

-

Chiral Stationary Phase (CSP) Selection: The separation of enantiomers is achieved by forming transient, diastereomeric complexes with a chiral selector.[3][4] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective for a broad range of chiral compounds.[5][6] They offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are essential for chiral recognition. For this analysis, a cellulose-based column (e.g., Lux Cellulose-2) is selected for its proven supremacy in resolving similar chiral molecules.[5]

-

Mobile Phase Strategy: The choice of mobile phase significantly impacts the interactions between the analyte and the CSP. A polar organic elution mode, using solvents like methanol or acetonitrile, is often ideal for achieving sharp peaks and short analysis times on polysaccharide CSPs.[5] This mode relies on competition for polar interaction sites on the CSP, and the aprotic nature of acetonitrile can offer different selectivity compared to protic solvents like methanol.[5]

Experimental Protocol: Chiral HPLC

-

Reagent & Sample Preparation:

-

Mobile Phase: HPLC-grade Methanol. Degas by sonicating for 15 minutes.

-

Diluent: Mobile Phase (Methanol).

-

Standard Solution (Racemate): Accurately weigh ~10 mg of racemic (1-Cyclopropylazetidin-2-yl)methanol into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

-

Sample Solution: Prepare the test sample at the same concentration (100 µg/mL) using the diluent.

-

-

Instrumentation & Chromatographic Conditions:

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Lux® 5 µm Cellulose-2, 250 x 4.6 mm |

| Mobile Phase | 100% Methanol |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| UV Detector | 210 nm |

| Run Time | 20 minutes |

-

System Suitability Testing (SST):

-

Inject the racemic standard solution five times.

-

The resolution (Rs) between the two enantiomer peaks must be ≥ 1.5.

-

The relative standard deviation (%RSD) for the peak areas of the five replicate injections should be ≤ 2.0%.[7]

-

B. Reversed-Phase (RP-HPLC) for Chemical Purity

This method is designed to separate the main compound from any process-related impurities or degradation products.

Causality of Method Design:

-

Column Selection: A C18 column is the industry standard for reversed-phase chromatography, offering excellent retention and separation for a wide range of compounds.[8][9] An end-capped, high-purity silica C18 column (e.g., Inertsil ODS-3V) is chosen to minimize peak tailing from the basic azetidine nitrogen.[10]

-

Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer and an organic modifier is required to elute impurities with varying polarities.

-

Organic Modifier: Acetonitrile is selected over methanol for its lower viscosity and stronger elution strength, often resulting in better peak shapes and shorter run times.[11]

-

Aqueous Buffer: An ammonium formate buffer (pH ~3.5-4.0) is used. The acidic pH ensures the azetidine nitrogen is protonated, leading to improved peak shape and retention consistency. Formate is volatile, making this mobile phase compatible with mass spectrometry (LC-MS) if impurity identification is needed.

-

Experimental Protocol: Achiral RP-HPLC

-

Reagent & Sample Preparation:

-

Mobile Phase A: 20 mM Ammonium Formate in water.

-

Mobile Phase B: Acetonitrile.

-

Diluent: Water:Acetonitrile (80:20 v/v).

-

Standard Solution: Accurately weigh ~10 mg of (1-Cyclopropylazetidin-2-yl)methanol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

-

Sample Solution: Prepare the test sample at the same concentration (100 µg/mL) using the diluent.

-

-

Instrumentation & Chromatographic Conditions:

| Parameter | Condition |

| HPLC System | Waters Alliance e2695 or equivalent with PDA Detector |

| Column | Inertsil ODS-3V, 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: 20 mM Ammonium Formate; B: Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 25.1 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| PDA Detection | 210 nm |

-

Method Validation Summary: All analytical methods used in a regulated environment must be validated to demonstrate suitability for their intended purpose.[7][12][13]

| Parameter | Typical Acceptance Criteria |

| Specificity | Peak is free from interference from blank and placebo. Peak purity angle < purity threshold. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the target concentration. |

| Accuracy | %Recovery between 98.0% and 102.0% for the active substance. |

| Precision | Repeatability & Intermediate Precision: %RSD ≤ 2.0%. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. |

| Robustness | No significant change in results with small variations in flow rate, pH, and column temperature. |

HPLC Analysis Workflow

Caption: Workflow for HPLC analysis, from sample preparation to final reporting.

Part II: Gas Chromatography (GC) Method

GC is an excellent orthogonal technique to HPLC, particularly for identifying and quantifying volatile and semi-volatile compounds. For (1-Cyclopropylazetidin-2-yl)methanol, GC analysis presents challenges due to the polar -OH and -NH groups, which can cause peak tailing and adsorption on the column.[14] Derivatization is the key to overcoming these issues.

Causality of Method Design:

-

Derivatization Strategy: To improve chromatographic behavior, we will convert the polar functional groups into less polar, more volatile derivatives. Silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective and common technique that replaces the active hydrogens on both the alcohol and the amine with trimethylsilyl (TMS) groups.[15][16] This process dramatically reduces peak tailing and enhances thermal stability.

-

Column Selection: A low-polarity, general-purpose column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms), is ideal for separating the derivatized analyte from other volatile components.[17] These columns are robust, provide excellent resolution, and are compatible with mass spectrometry.

-

Detector: A Mass Spectrometer (MS) is the preferred detector. It not only quantifies the analyte but also provides structural information from the mass spectrum, offering definitive identification and the ability to characterize unknown impurities.[17] Electron Impact (EI) ionization is a standard technique for generating reproducible mass spectra for library matching.

Experimental Protocol: GC-MS with Derivatization

-

Reagent & Sample Preparation:

-

Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Solvent: Pyridine (anhydrous).

-

Sample Preparation:

-

Accurately weigh ~1 mg of the (1-Cyclopropylazetidin-2-yl)methanol sample into a 2 mL GC vial.

-

Add 200 µL of anhydrous pyridine to dissolve the sample.

-

Add 200 µL of MSTFA to the vial.

-

Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block.[15]

-

Cool the vial to room temperature before placing it in the autosampler.

-

-

-

Instrumentation & Chromatographic Conditions:

| Parameter | Condition |

| GC-MS System | Agilent 7890B GC with 5977B MSD or equivalent |

| Column | J&W Scientific DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |

| Injector | Split/Splitless, T = 250 °C |

| Injection Mode | Split (20:1 ratio) |

| Injection Volume | 1 µL |

| Oven Program | Initial: 80 °C (hold 2 min) |

| Ramp: 15 °C/min to 280 °C | |

| Hold: 5 min at 280 °C | |

| MS Transfer Line | 280 °C |

| MS Source Temp. | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Scan Range | 40 - 450 amu |

GC-MS Analysis Workflow

Sources

- 1. muthjps.mu.edu.iq [muthjps.mu.edu.iq]

- 2. wjpmr.com [wjpmr.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 5. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abap.co.in [abap.co.in]

- 11. Experimental Design Approach for Development of HPLC Method for Simultaneous Analysis of Triamcinolone, Nystatin, and Gramicidin in Industrial Wastewater | MDPI [mdpi.com]

- 12. pharmtech.com [pharmtech.com]

- 13. scribd.com [scribd.com]

- 14. gcms.labrulez.com [gcms.labrulez.com]

- 15. aua.gr [aua.gr]

- 16. mdpi.com [mdpi.com]

- 17. waters.com [waters.com]

Application Notes & Protocols: (1-Cyclopropylazetidin-2-yl)methanol as a Versatile Building Block in Modern Organic Synthesis

Abstract

This document provides a detailed technical guide on the application of (1-Cyclopropylazetidin-2-yl)methanol, a valuable and strategic building block for organic synthesis, particularly in the realm of drug discovery and medicinal chemistry. We will explore the unique structural attributes of this compound, outline a robust synthetic pathway for its preparation, and provide detailed, field-tested protocols for its key transformations. The confluence of the strained, conformationally rigid azetidine ring and the metabolically robust cyclopropyl group offers a unique three-dimensional scaffold, making this reagent an attractive starting point for accessing novel chemical space.[1][2][3] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks for the synthesis of complex molecular architectures.

Introduction: The Strategic Value of the Cyclopropyl-Azetidine Scaffold

In contemporary medicinal chemistry, there is a significant emphasis on developing molecules with a high degree of three-dimensional complexity and sp³-rich character.[3] Such compounds often exhibit improved physicochemical properties, including enhanced metabolic stability, better aqueous solubility, and novel binding interactions with biological targets compared to their planar, sp²-rich counterparts.[1][3] (1-Cyclopropylazetidin-2-yl)methanol strategically combines two highly sought-after motifs: the azetidine ring and the cyclopropyl group.

-

The Azetidine Moiety: This four-membered nitrogen heterocycle is considered a "privileged scaffold".[2] Its inherent ring strain and conformational rigidity provide a well-defined vector for substituents, which is invaluable for structure-activity relationship (SAR) studies.[2][3] The incorporation of an azetidine ring can enhance metabolic stability and fine-tune the basicity of the nitrogen atom, impacting the pharmacokinetic profile of a drug candidate.[1][2]

-

The Cyclopropyl Group: The cyclopropyl ring is a versatile bioisostere for larger, more flexible alkyl groups or even phenyl rings. Its unique electronic properties and steric profile can modulate a molecule's lipophilicity and binding affinity.[4] Critically, the cyclopropyl group is often introduced to block sites of oxidative metabolism, thereby increasing the half-life of a drug.[4][5]

The fusion of these two motifs in (1-Cyclopropylazetidin-2-yl)methanol provides a building block with a primary alcohol handle, primed for a wide array of synthetic transformations.

Table 1: Physicochemical Properties of (1-Cyclopropylazetidin-2-yl)methanol

| Property | Value | Source |

| CAS Number | 1784914-12-0 | [6] |

| Molecular Formula | C₇H₁₃NO | [6] |

| Molecular Weight | 127.18 g/mol | [7] |

| Canonical SMILES | C1CC1N2CC(C2)CO | [7] |

| Predicted XlogP | 0.2 | [7] |

Synthesis of (1-Cyclopropylazetidin-2-yl)methanol

Caption: Proposed synthetic route to (1-Cyclopropylazetidin-2-yl)methanol.

Protocol 2.1: Synthesis of Ethyl 1-cyclopropylazetidine-2-carboxylate

This procedure details the N-alkylation of the azetidine ring, a fundamental transformation for modifying this core structure.[8]

-

Reaction Setup: To a round-bottom flask charged with ethyl azetidine-2-carboxylate hydrochloride (1.0 eq), add acetonitrile (MeCN) to a concentration of 0.2 M.

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.5 eq) to the stirred suspension. The base neutralizes the hydrochloride salt and serves as the acid scavenger for the subsequent alkylation.

-

Alkylation: Add cyclopropyl bromide (1.2 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 60 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete.

-

Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting crude product can be purified by flash column chromatography on silica gel to yield the title compound.

Protocol 2.2: Synthesis of (1-Cyclopropylazetidin-2-yl)methanol

This step involves the reduction of the ester functional group to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[9][10]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), prepare a stirred solution of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) (0.5 M). Cool the suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve ethyl 1-cyclopropylazetidine-2-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a pressure-equalizing addition funnel. Causality Note: Slow, dropwise addition is critical to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up (Fieser Method): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to quench the excess hydride and precipitate granular aluminum salts that are easily filtered.

-

Isolation: Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.

-

Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (1-Cyclopropylazetidin-2-yl)methanol, which is often pure enough for subsequent steps.

Key Applications and Synthetic Protocols

The primary alcohol of (1-Cyclopropylazetidin-2-yl)methanol is a versatile functional handle for elaboration into more complex structures.

Caption: Key synthetic transformations of (1-Cyclopropylazetidin-2-yl)methanol.

Application 1: Oxidation to Aldehyde and Carboxylic Acid

Oxidation of the primary alcohol provides access to the corresponding aldehyde, a key intermediate for reductive aminations, Wittig reactions, and further oxidation to the carboxylic acid for amide couplings. The Ley-Griffith oxidation using tetrapropylammonium perruthenate (TPAP) is a mild and efficient method.[11][12]

Caption: Workflow for the oxidation of the primary alcohol to the aldehyde.

-

Reaction Setup: To a stirred solution of (1-Cyclopropylazetidin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add powdered 4 Å molecular sieves. Causality Note: Molecular sieves absorb water, which can otherwise hinder the reaction and degrade the catalyst.[12]

-

Reagent Addition: Add N-methylmorpholine N-oxide (NMO, 1.5 eq) followed by tetrapropylammonium perruthenate (TPAP, 0.05 eq).

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with DCM or ethyl acetate.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which is often used in the next step without further purification due to its potential instability.

| Reagent System | Conditions | Advantages | Disadvantages |

| TPAP / NMO | Catalytic, DCM, RT | Very mild, high selectivity for 1°/2° alcohols, neutral conditions.[11][12] | Catalyst can be expensive. |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, <-60°C | High yields, avoids heavy metals. | Requires cryogenic temperatures, foul odor.[13] |

| Dess-Martin Periodinane | DMP, DCM, RT | Fast, reliable, neutral conditions. | Reagent is shock-sensitive, stoichiometric. |

| PCC / PDC | Stoichiometric, DCM, RT | Readily available, effective. | Chromium-based (toxic), acidic conditions.[13] |

Application 2: Conversion to Halides for Nucleophilic Substitution

Converting the alcohol to an alkyl halide transforms it into an excellent electrophile for SN2 reactions, enabling the introduction of a wide range of carbon, nitrogen, and oxygen nucleophiles.

Caption: Workflow for the conversion of the primary alcohol to the chloride.

-

Reaction Setup: Dissolve (1-Cyclopropylazetidin-2-yl)methanol (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C.

-

Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise via syringe. Causality Note: The reaction produces HCl and SO₂ gas; ensure adequate ventilation or a bubbler setup. The azetidine nitrogen can be protonated, so a tertiary amine base like triethylamine (1.5 eq) can be added to neutralize the acid and accelerate the reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Work-up: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Isolation: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to afford the title chloride.

Conclusion

(1-Cyclopropylazetidin-2-yl)methanol is a high-value building block that provides a direct entry point to novel, three-dimensional molecular scaffolds. Its synthesis is achievable through a straightforward sequence, and its primary alcohol functionality serves as a versatile handle for a host of critical synthetic transformations, including oxidation and nucleophilic substitution. By leveraging the protocols and insights provided in this guide, researchers can effectively incorporate this unique cyclopropyl-azetidine motif into their synthetic programs, accelerating the discovery of next-generation therapeutics and chemical probes.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 6). Vertex AI Search.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online.

- Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog. (2025, December 30). Oreate AI.

- Application Note and Protocols for N-Alkylation of 3-Phenylazetidine - Benchchem. (n.d.). BenchChem.

- An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (n.d.). ChemRxiv.

- A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols - arkat usa. (n.d.). Arkat USA.

- A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC - NIH. (n.d.). National Institutes of Health.

- Structures of some azetidine‐based drugs | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Royal Society of Chemistry.

- (1-cyclopropylazetidin-2-yl)methanol | CAS 1784914-12-0 | AMERICAN ELEMENTS ®. (n.d.). American Elements.

- The Chemistry of Cyclopropylmethanol: Applications in Synthesis. (2026, January 25). NINGBO INNO PHARMCHEM CO.,LTD.

- Cyclopropylmethanol: Properties, Applications, and Synthesis. (2023, April 7). Mol-Instincts.

- (1-cyclopropylazetidin-3-yl)methanol (C7H13NO) - PubChemLite. (n.d.). PubChemLite.

- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - MDPI. (2023, January 23). MDPI.

- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF - ResearchGate. (n.d.). ResearchGate.

- Cationic Rearrangements of an endo}-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System - TÜBİTAK Academic Journals. (2004, January 1). TÜBİTAK Academic Journals.

- Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - PMC - NIH. (n.d.). National Institutes of Health.

- Oxidation of Alcohols - Semantic Scholar. (n.d.). Semantic Scholar.

- Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry. (2025, February 28). NROChemistry.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. americanelements.com [americanelements.com]

- 7. PubChemLite - (1-cyclopropylazetidin-3-yl)methanol (C7H13NO) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. mdpi.com [mdpi.com]

- 11. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes & Protocols: The Strategic Use of (1-Cyclopropylazetidin-2-yl)methanol in Modern Drug Discovery

Introduction: The Imperative for Three-Dimensional Scaffolds in Drug Design

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter has shifted from planar, aromatic systems towards scaffolds rich in sp³-hybridized carbons. These three-dimensional structures offer superior navigation of complex biological target topographies, often leading to enhanced potency, selectivity, and improved physicochemical properties. The (1-Cyclopropylazetidin-2-yl)methanol building block has emerged as a powerful tool in this endeavor. It synergistically combines the conformational rigidity of an azetidine ring, the metabolic and potency-enhancing benefits of a cyclopropyl group, and a versatile primary alcohol for synthetic elaboration. This guide provides an in-depth analysis of its strategic application, complete with detailed protocols for its synthesis and incorporation into potential drug candidates.

Section 1: The Scientific Rationale - A Privileged Combination Scaffold

The value of (1-Cyclopropylazetidin-2-yl)methanol stems from the unique and complementary properties of its constituent parts. The decision to incorporate this scaffold is not arbitrary but a calculated choice to address common challenges in drug development.

The Azetidine Ring: A Vector for Improved Pharmacokinetics

Azetidines, as four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged" structures in medicinal chemistry.[1][2] Their inherent ring strain and non-planar geometry confer several advantages:

-

Enhanced Solubility: The sp³-rich character and the presence of a hydrogen bond acceptor disrupt crystal packing and can improve aqueous solubility compared to more rigid, planar analogs.[3]

-

Metabolic Stability: The compact ring can be more resistant to metabolic degradation than larger, more flexible aliphatic chains.[2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature azetidine motifs to enhance their pharmacokinetic profiles.[2][3]

-

Defined Conformational Rigidity: The azetidine ring restricts the rotational freedom of connected substituents, presenting them to a biological target in a more defined orientation. This pre-organization can reduce the entropic penalty upon binding, leading to higher affinity.[4]

The N-Cyclopropyl Group: A Shield for Potency and Stability

The cyclopropyl group is a versatile tool for fine-tuning the properties of a drug candidate.[5][6] Its installation on the azetidine nitrogen is a strategic move to:

-

Increase Potency: The rigid cyclopropyl ring can establish favorable interactions within a target's binding pocket and act as a bioisosteric replacement for moieties like gem-dimethyl or vinyl groups.[4]

-

Enhance Metabolic Stability: The carbon-hydrogen bonds in a cyclopropane ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5] Replacing metabolically labile groups (e.g., N-ethyl) with an N-cyclopropyl group is a common strategy to improve a compound's half-life.[4]

-

Modulate Basicity: The N-cyclopropyl group can subtly alter the pKa of the azetidine nitrogen, which can be crucial for optimizing target engagement, cell permeability, and off-target effects.

It is important to note, however, that N-cyclopropylamines can sometimes be susceptible to CYP-mediated bioactivation, leading to reactive ring-opened intermediates.[7] Therefore, metabolic profiling of candidates containing this moiety is a critical step in preclinical assessment.

The 2-Methanol Moiety: A Versatile Synthetic Handle

The primary alcohol at the 2-position serves as a crucial point of attachment, allowing the scaffold to be readily incorporated into a wide range of molecular architectures through robust and well-established chemical transformations such as esterification, etherification, and amination (following oxidation).

Caption: Rationale for using the scaffold in drug discovery.

Section 2: Physicochemical and Structural Data

A summary of the key properties for (1-Cyclopropylazetidin-2-yl)methanol is provided below for reference in experimental design.

| Property | Value | Source |

| CAS Number | 1784914-12-0 | [8] |

| Molecular Formula | C₇H₁₃NO | [8] |

| Molecular Weight | 127.18 g/mol | [9] |

| Monoisotopic Mass | 127.09972 Da | [9] |

| Predicted XlogP | 0.2 | [9] |

| Appearance | Expected to be a liquid or low-melting solid | - |

| Key Functional Groups | Tertiary Amine, Primary Alcohol | - |

Section 3: Synthesis and Characterization Protocols

While (1-Cyclopropylazetidin-2-yl)methanol is commercially available from various suppliers, an in-house synthesis may be required for scale-up or analog preparation. A robust and reliable method via reductive amination is detailed below.

Protocol 3.1: Synthesis of (1-Cyclopropylazetidin-2-yl)methanol

This protocol describes the N-cyclopropylation of (azetidin-2-yl)methanol hydrochloride using cyclopropanecarboxaldehyde.

Causality Behind Choices:

-

Reductive Amination: This is a highly efficient and selective method for forming C-N bonds, minimizing the risk of over-alkylation that can occur with direct alkylation methods.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is chosen for its mildness and high selectivity for iminium ions over other carbonyls. It is less water-sensitive than reagents like sodium cyanoborohydride, making the reaction setup more convenient.

-

Anhydrous Solvent (DCM): The exclusion of water is critical during the initial imine formation step to prevent hydrolysis of the intermediate, thereby maximizing yield.

Caption: Workflow for synthesis via reductive amination.

Materials:

-

(Azetidin-2-yl)methanol hydrochloride (1.0 eq)

-

Cyclopropanecarboxaldehyde (1.2 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add (azetidin-2-yl)methanol hydrochloride (1.0 eq) and anhydrous DCM (to make a 0.1 M solution).

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.5 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.

-

Imine Formation: Add cyclopropanecarboxaldehyde (1.2 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the formation of the imine intermediate by TLC or LC-MS.

-

Reduction: Once imine formation is substantial, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: Gas evolution may occur.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with DCM.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (using a gradient of methanol in DCM, e.g., 0-10%) to yield the pure product.

Protocol 3.2: Quality Control and Characterization

To ensure the integrity of the synthesized building block, the following characterization is mandatory. This self-validating process confirms structure and purity.

-

¹H NMR: Expect characteristic signals for the cyclopropyl protons (multiplets, ~0.4-0.8 ppm), the azetidine ring protons, and the methylene protons of the methanol group (~3.5 ppm).

-

¹³C NMR: Confirm the presence of the expected number of carbon signals, including the unique upfield signals of the cyclopropyl ring.

-

LC-MS: Determine the purity of the sample and confirm the expected mass-to-charge ratio ([M+H]⁺) for the product.

-

HRMS (High-Resolution Mass Spectrometry): Obtain an exact mass measurement to confirm the elemental composition (C₇H₁₃NO).

Section 4: Application in Lead Optimization - A Practical Workflow

The primary utility of (1-Cyclopropylazetidin-2-yl)methanol is as a building block in a lead optimization campaign. It is introduced to probe SAR, improve metabolic stability, or enhance physicochemical properties.

Caption: Drug discovery workflow incorporating the building block.

Protocol 4.1: Representative Coupling - Amide Bond Formation

This protocol details the coupling of the building block with a representative carboxylic acid fragment ("Fragment-COOH") using HATU, a common and efficient peptide coupling reagent.

Causality Behind Choices:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Chosen for its high efficiency and low rate of racemization. It rapidly activates the carboxylic acid, leading to clean and fast amide bond formation.

-

DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to scavenge the acid formed during the reaction without competing in the coupling reaction itself.

Materials:

-

(1-Cyclopropylazetidin-2-yl)methanol (1.0 eq)

-

Carboxylic acid fragment ("Fragment-COOH") (1.1 eq)

-

HATU (1.2 eq)

-